molecular formula C5H4BrNOS B1612032 2-Bromo-1-(thiazol-5-yl)ethanone CAS No. 201470-17-9

2-Bromo-1-(thiazol-5-yl)ethanone

Cat. No. B1612032
M. Wt: 206.06 g/mol
InChI Key: ZKRUDPZDHZBPDZ-UHFFFAOYSA-N
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Patent
US05705515

Procedure details

Sodium borohydride (38 mg, 1.0 mmol) was added in one portion to a solution of 207 mg (1.0 mmol) of the product from Example 3 in 2 mL of methanol at 0° C. After stirring for 0.75 h, water was added and the mixture extracted three times with diethyl ether. The combined organic phase was washed with brine, dried(MgSO4) and the solvent removed in vacuo. Flash chromatography (silica gel, 30-40% ethyl acetate-hexanes) afforded 130 mg (62%) of the title compound as a colorless oil: 1H NMR (400 MHz, CDCl3) δ8.78 (s, 1H), 7.83 (s, 1H), 5.28-5.24 (m, 1H), 3.70 (dd, 1H, J=10.6, 3.9 Hz), 3.61 (dd, 1H, J=10.6, 7.9 Hz), 2.95 (d, 1H, J=4.3 Hz).
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][CH2:4][C:5]([C:7]1[S:11][CH:10]=[N:9][CH:8]=1)=[O:6].O>CO>[Br:3][CH2:4][CH:5]([C:7]1[S:11][CH:10]=[N:9][CH:8]=1)[OH:6] |f:0.1|

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
207 mg
Type
reactant
Smiles
BrCC(=O)C1=CN=CS1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 0.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic phase was washed with brine, dried(MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
BrCC(O)C1=CN=CS1
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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